6-Methoxy-2-(prop-1-en-2-yl)-1H-indene
Description
Overview of the Indene (B144670) Core Structure as a Versatile Chemical Scaffold
The indene core is a distinctive bicyclic hydrocarbon with the chemical formula C₉H₈. wikipedia.org Its structure is characterized by a benzene (B151609) ring fused to a five-membered cyclopentene (B43876) ring. wikipedia.orgeburon-organics.com This arrangement confers a unique combination of aromaticity and unsaturation, resulting in a planar, rigid framework that is amenable to a wide array of chemical modifications. The weak acidity of the C-H bonds of the methylene (B1212753) group in the five-membered ring allows for easy deprotonation, leading to the formation of the indenyl anion, a significant ligand in organometallic chemistry. wikipedia.org
The fusion of the two rings creates a molecule with a rich and varied reactivity. The double bond in the five-membered ring can undergo addition reactions, while the aromatic ring is susceptible to electrophilic substitution. This chemical tractability makes the indene scaffold a valuable and versatile building block in synthetic chemistry. acs.org Various synthetic methodologies have been developed to construct the indene skeleton, including transition-metal-catalyzed cyclizations and annulation strategies, highlighting the ongoing interest in this structural motif. organic-chemistry.orgresearchgate.net
Table 1: Properties of the Parent Indene Scaffold
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈ |
| Molar Mass | 116.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 181.6 °C |
| Melting Point | -1.8 °C |
| Acidity (pKa) | 20.1 (in DMSO) |
This data is for the parent compound, 1H-Indene. wikipedia.org
Prevalence of Indene Derivatives in Chemical Sciences and Related Disciplines
The indene scaffold is a privileged structure in chemical and biological sciences, appearing in numerous natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net Its rigid conformation allows for the precise spatial orientation of functional groups, which is crucial for specific biological interactions. The versatility of the indene core enables the synthesis of a vast library of derivatives with diverse properties. bohrium.com
In medicinal chemistry, indene derivatives are integral to the development of various therapeutic agents. A prominent example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) where the indene core is central to its biological activity. eburon-organics.comresearchgate.net Other derivatives have been investigated for their potential as anticancer agents, neuroprotective molecules, and 5-HT6 serotonin (B10506) receptor agonists. eburon-organics.comacs.orgresearchgate.net The ability to modify the indene skeleton at multiple positions has made it a valuable tool in structure-activity relationship (SAR) studies for drug discovery. eburon-organics.com
Beyond pharmaceuticals, indene derivatives have found significant applications in materials science. The parent compound, indene, is a key monomer in the production of indene/coumarone thermoplastic resins, which are used in adhesives, coatings, and printing inks. wikipedia.orgintrospectivemarketresearch.com Furthermore, the unique electronic and photophysical properties of certain indene derivatives have led to their use in the development of organic light-emitting diodes (OLEDs), photovoltaic solar cells, and other functional materials. researchgate.net In organometallic chemistry, indenyl ligands, derived from indene, are used in metallocene catalysts for olefin polymerization. researchgate.net
Table 2: Examples of Indene Derivatives and Their Applications
| Compound Class | Application Area | Specific Example(s) |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, Anticancer, CNS agents | Sulindac, Indinavir, Donepezil |
| Polymers/Resins | Adhesives, Coatings, Inks, Plastics | Indene/Coumarone Resins |
| Functional Materials | Electronics, Photovoltaics | Electron-transporting materials, Fluorescent materials |
| Organometallics | Catalysis | Metallocene catalysts with indenyl ligands |
This table provides a general overview of the applications of the broader class of indene derivatives. eburon-organics.comresearchgate.netresearchgate.netintrospectivemarketresearch.com
Contextualization of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene within Modern Organic and Medicinal Chemistry Research
While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structure can be analyzed to infer its potential significance and areas of research interest. The molecule combines the indene scaffold with two key functional groups: a methoxy (B1213986) group at the 6-position of the aromatic ring and an isopropenyl (prop-1-en-2-yl) group at the 2-position of the five-membered ring.
The presence of a methoxy group is a common feature in many biologically active molecules. In a medicinal chemistry context, a methoxy group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. It can alter lipophilicity, affect metabolic stability by blocking potential sites of oxidation, and engage in specific hydrogen bond interactions with biological targets. The position of the methoxy group on the benzene ring of the indene scaffold would influence the electron density of the aromatic system, potentially modulating its interaction with receptors or enzymes.
The isopropenyl group is a structural motif found in numerous natural products, particularly terpenes. It serves as a reactive handle for further synthetic transformations, allowing for the introduction of additional complexity and functionality. It can participate in various reactions such as additions, oxidations, or polymerizations. The placement of this group at the 2-position of the indene ring introduces a site of unsaturation that could be exploited for creating more complex molecules or for polymerization to form novel materials.
Therefore, this compound can be viewed as a valuable synthetic intermediate. It combines a biologically relevant functional group (methoxy) with a synthetically versatile one (isopropenyl) on a privileged scaffold (indene). Research involving this compound would likely focus on its utility as a building block for synthesizing more complex molecules with potential applications in medicinal chemistry, as analogs of known bioactive indenes, or in materials science for the creation of new polymers with specific properties imparted by the functionalized indene monomer.
Structure
3D Structure
Properties
CAS No. |
819871-59-5 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14O/c1-9(2)11-6-10-4-5-13(14-3)8-12(10)7-11/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
PCRQPXLIBQQUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene and Analogous Indene Derivatives
Strategic Retrosynthetic Analysis and Key Disconnections for Indene (B144670) Frameworks
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by deconstructing them into simpler, commercially available starting materials. For the indene framework, several key disconnections can be identified, guiding the strategic planning of synthetic pathways. The primary disconnections involve the bonds that form the five-membered ring fused to the aromatic core.
Common retrosynthetic strategies for indenes focus on two main approaches:
Formation of the C2-C3 bond: This is a common strategy, often involving the cyclization of a precursor that already contains the C1-C2 and C3-C3a bonds. This can be achieved through various intramolecular reactions where a side chain attached to the aromatic ring attacks another part of the same side chain.
Formation of the C1-C7a and C3a-C4 bonds simultaneously: This approach is characteristic of pericyclic reactions like the Diels-Alder reaction, where a diene and a dienophile come together to form the six-membered ring, which can then be further manipulated to yield the indene structure.
Formation of the C3-C3a bond: This disconnection points towards intramolecular cyclization reactions, such as Friedel-Crafts alkylations or acylations, where a substituent on the benzene (B151609) ring attacks the aromatic core.
Formation of C-C bonds via cross-coupling: This modern approach involves disconnecting the indene at various points, envisioning the formation of key C-C bonds using transition metal catalysis. For instance, the bond between an aryl group and the five-membered ring can be formed via Suzuki-Miyaura or Heck coupling reactions.
These disconnections lead to precursors such as ortho-alkenylaryl halides, aryl-substituted allylic alcohols, or divinyl ketones, which can be accessed from simpler starting materials. The choice of disconnection strategy depends on the desired substitution pattern on both the aromatic and cyclopentene (B43876) rings of the target indene derivative.
Transition Metal-Catalyzed Coupling Reactions for Indene Construction
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering highly efficient and selective methods for C-C bond formation. researchgate.net These methods are particularly valuable for constructing the indene framework, providing access to a wide range of functionalized derivatives under mild conditions.
C-H Activation and Functionalization Approaches
Direct C-H activation has emerged as an atom-economical and powerful strategy for molecular construction, avoiding the need for pre-functionalized starting materials. researchgate.net Various transition metals, including rhodium, ruthenium, and cobalt, have been successfully employed to catalyze the synthesis of indenes via C-H activation. researchgate.netorganic-chemistry.orgacs.org
In a typical approach, a directing group on the aromatic substrate positions the metal catalyst to selectively activate a specific C-H bond. This is often followed by annulation with a coupling partner, such as an alkyne or an alkene, to build the five-membered ring. For example, Cp*Co(III)-catalysis can be used for the ketone-directed ortho-C–H activation and subsequent annulation with α,β-unsaturated ketones to provide indene derivatives. organic-chemistry.orgacs.org Similarly, rhodium(III)-catalyzed C-H activation/intramolecular aldol (B89426) condensation of oxadiazoles (B1248032) with allylic alcohols provides an efficient route to functionalized indenes. researchgate.net
| Catalyst System | Directing Group | Coupling Partner | Reaction Type | Ref. |
| [Cp*Co(CO)I2] | Ketone | α,β-Unsaturated Ketone | C-H Activation/Aldol Condensation | organic-chemistry.org |
| [Rh(III)] | Oxadiazole | Allylic Alcohol | C-H Activation/Aldol Condensation | researchgate.net |
| [Ru(II)] | Aldehyde | Acrylate | C-H Activation/Aldol Condensation | researchgate.net |
Cross-Coupling Strategies (e.g., Heck, Suzuki-Miyaura, Negishi, Murahashi)
Cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. The Heck and Suzuki-Miyaura reactions, in particular, have been widely applied to the synthesis of indene derivatives.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Intramolecular Heck reactions are especially powerful for constructing cyclic systems, including indenes. thieme-connect.dewikipedia.org In this approach, a substrate containing both an aryl or vinyl halide and an alkene moiety undergoes palladium-catalyzed cyclization to form the indene ring. thieme-connect.de This method demonstrates excellent functional group tolerance and can be used to create complex polycyclic systems. wikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. wikipedia.orgnih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. nih.gov It can be employed to construct the indene skeleton, for instance, by coupling an ortho-haloaryl boronic acid with a suitable alkyne or alkene partner, followed by a cyclization step. While direct cross-coupling to form the indene ring in one step is less common, Suzuki coupling is invaluable for synthesizing the necessary precursors. uwindsor.ca
While the Negishi (organozinc) and Murahashi (organolithium/Grignard) couplings are also powerful C-C bond-forming reactions, their specific application in the direct synthesis of the indene core is less frequently reported in the literature compared to the Heck and Suzuki-Miyaura reactions.
Cyclization Reactions in Indene Synthesis
Cyclization reactions, particularly intramolecular variants, are a cornerstone of indene synthesis, allowing for the direct construction of the fused five-membered ring onto the aromatic core.
Intramolecular Cyclization Pathways (e.g., Friedel-Crafts-type, Michael-type)
Friedel-Crafts-type reactions are classic methods for forming C-C bonds with aromatic rings. nih.govrsc.org Intramolecular Friedel-Crafts alkylation is a common strategy for indene synthesis, typically involving the cyclization of an aryl-substituted allylic alcohol or halide in the presence of a Lewis or Brønsted acid. researchgate.net For example, iron(III) chloride has been shown to be an effective and inexpensive catalyst for the intramolecular Friedel-Crafts cyclization of aryl-substituted allylic alcohols to yield substituted indenes under mild conditions. researchgate.net Tandem reactions, such as a Prins reaction followed by an intramolecular Friedel-Crafts cyclization, have also been developed to create more complex spiro-indene structures. acs.org
Michael-type additions can also be employed in cascade reactions leading to indene frameworks. These reactions involve the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. While not a direct cyclization to form the aromatic ring, intramolecular Michael additions are key steps in building the five-membered ring in precursors that are then aromatized or further transformed.
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | Ref. |
| Friedel-Crafts Alkylation | FeCl3·6H2O | Aryl-substituted allylic alcohols | Mild conditions, inexpensive catalyst | researchgate.net |
| Tandem Prins/Friedel-Crafts | TiCl4 | 1,1-Diarylethylenes and isatins | One-pot synthesis of indene-spiro-oxindoles | acs.org |
| Cationic Cyclization | Brønsted Acid | o-(1-arylvinyl) acetophenone (B1666503) derivatives | Forms polysubstituted indenes | rsc.org |
Pericyclic Reactions (e.g., Nazarov Cyclization, Diels-Alder Cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are powerful tools for stereoselectively forming cyclic compounds.
The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize indanones, which are direct precursors to indenes. The reaction is typically catalyzed by Lewis or Brønsted acids. organic-chemistry.org Modern variations of the Nazarov cyclization, including interrupted and catalyzed versions, have expanded its scope to produce highly functionalized cyclopentane (B165970) rings fused to aromatic systems. nih.govnih.gov For instance, a Lewis acid-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ols can lead to the formation of cyclopenta[b]indoles, which contain the indene core structure. nih.gov
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org While it does not directly form the five-membered ring of indene, it is a crucial method for constructing highly functionalized six-membered rings that can serve as precursors to indene derivatives. nih.gov For example, an appropriately substituted diene can react with a dienophile in an intramolecular fashion to build a bicyclic system that can be subsequently elaborated to an indene. The high degree of regio- and stereocontrol offered by the Diels-Alder reaction makes it a valuable strategic tool in multi-step syntheses of complex indenes. wikipedia.org
Multicomponent Reaction (MCR) Strategies for Accessing Indene Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to complex molecular architectures. While a direct MCR for the synthesis of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene has not been explicitly reported, several MCR strategies for the construction of the core indene scaffold can be envisioned as a key step in a potential synthetic route.
One such approach could involve a palladium-catalyzed domino reaction. For instance, a three-component reaction of an appropriately substituted aryl halide (e.g., 1-bromo-4-methoxybenzene), an alkyne, and a suitable alkene could potentially construct the indene core in a single step. The Heck reaction, a cornerstone of palladium catalysis, has been successfully employed in domino sequences to build complex carbocycles, including indenes. An intermolecular consecutive double Heck reaction of alkenes and alkynes in water has been reported as an environmentally benign method for preparing substituted indene derivatives. nih.gov This strategy could potentially be adapted for the synthesis of a precursor to this compound.
Another MCR strategy could be based on the condensation of a substituted o-phthalaldehyde (B127526) with a suitable methylene-active compound and another component to build the indene ring system. While this might not directly install the isopropenyl group, it could provide a functionalized indene core that can be further elaborated.
The key advantages of employing MCRs in the synthesis of indene derivatives are summarized in the table below:
| Feature of MCRs | Advantage in Indene Synthesis |
| Convergence | Rapid assembly of the complex indene core from simple starting materials. |
| Atom Economy | High incorporation of reactant atoms into the final product, minimizing waste. |
| Operational Simplicity | Single-pot procedure reduces purification steps and saves time and resources. |
| Diversity-Oriented | Allows for the creation of a library of indene analogs by varying the starting components. |
Stereoselective Synthesis of Indene Derivatives
The synthesis of indene derivatives with controlled stereochemistry is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the preparation of more complex, chiral indene analogs.
Stereoselectivity in indene synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, enantioselective Heck reactions have been developed for the synthesis of chiral indenes. These reactions often employ chiral phosphine (B1218219) ligands to control the stereochemical outcome of the cyclization step.
Another approach involves the stereoselective reduction of a prochiral indanone precursor. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can afford enantioenriched indanols. Subsequent dehydration would then lead to the corresponding chiral indene.
A summary of common stereoselective methods applicable to indene synthesis is provided below:
| Stereoselective Method | Description | Potential Application for Indene Analogs |
| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a key bond-forming reaction (e.g., asymmetric Heck reaction). | Direct synthesis of enantioenriched indenes from achiral precursors. |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Diastereoselective functionalization of the indene core. |
| Substrate Control | Existing stereocenters in the starting material influence the stereochemistry of newly formed centers. | Synthesis of complex indene-containing natural products. |
Functionalization of Pre-existing Indene Core Structures
The functionalization of a pre-formed indene core is a versatile strategy for the synthesis of a wide range of derivatives, including this compound. This approach allows for the late-stage introduction of various substituents, providing access to a diverse library of compounds from a common intermediate.
Regioselective Substitution and Addition Reactions
Regioselectivity is a key challenge in the functionalization of the indene ring system, which possesses multiple reactive sites. The methoxy (B1213986) group at the 6-position of the target molecule is an electron-donating group, which will direct electrophilic aromatic substitution to the ortho and para positions (positions 5 and 7). However, reactions at the five-membered ring are also possible.
A plausible synthetic route to this compound could start from 6-methoxy-1H-inden-2(3H)-one. This indanone can be synthesized from commercially available starting materials. The introduction of the isopropenyl group could then be achieved through a Wittig reaction. The Wittig reaction is a well-established method for the conversion of ketones and aldehydes to alkenes. nih.govmdpi.comresearchgate.netnih.govcenmed.com In this case, reaction of 6-methoxy-1H-inden-2(3H)-one with isopropyltriphenylphosphonium (B8661593) ylide would yield the desired product.
Alternatively, a Grignard reaction with isopropenylmagnesium bromide on the indanone would yield a tertiary alcohol, which could then be dehydrated under acidic conditions to afford the target indene.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the regioselective functionalization of aryl halides or triflates. An indene core bearing a halide or triflate at the 2-position could be coupled with an isopropenylboronic acid derivative or an isopropenylstannane to install the desired substituent.
The following table summarizes potential regioselective reactions for the synthesis of the target compound:
| Reaction Type | Reagents and Conditions | Target Transformation |
| Wittig Reaction | Isopropyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), 6-methoxy-1H-inden-2(3H)-one | Conversion of the ketone to the isopropenyl group. |
| Grignard Reaction | Isopropenylmagnesium bromide, 6-methoxy-1H-inden-2(3H)-one, followed by acid-catalyzed dehydration | Formation of a tertiary alcohol and subsequent elimination to the alkene. |
| Suzuki Coupling | 2-Bromo-6-methoxy-1H-indene, isopropenylboronic acid, Pd catalyst, base | C-C bond formation to introduce the isopropenyl group. |
Green Chemistry Principles in Indene Derivative Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound and its analogs can be designed to be more environmentally benign by adhering to these principles.
Key green chemistry principles applicable to indene synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of "on water" Heck reactions is a prime example of this principle in action. nih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Palladium-catalyzed cross-coupling reactions are highly efficient and require only small amounts of catalyst.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
For example, a greener synthesis of the 6-methoxy-1H-inden-2(3H)-one precursor could involve a Friedel-Crafts acylation using a solid acid catalyst that can be easily recovered and reused, instead of traditional stoichiometric Lewis acids that generate significant waste. Furthermore, the use of catalytic transfer hydrogenation for the reduction of any intermediate nitro groups, using a recyclable catalyst and a safe hydrogen donor, would be preferable to using stoichiometric metal hydrides.
The table below highlights how green chemistry principles can be applied to the synthesis of indene derivatives:
| Green Chemistry Principle | Application in Indene Synthesis |
| Atom Economy | Employing addition and cycloaddition reactions that incorporate all atoms of the reactants. |
| Safer Solvents | Using water as a solvent for reactions like the Heck coupling. |
| Catalysis | Utilizing recyclable solid acid catalysts for Friedel-Crafts reactions or palladium catalysts for cross-coupling. |
| Energy Efficiency | Developing reactions that proceed at room temperature, avoiding harsh reflux conditions. |
By incorporating these advanced synthetic methodologies and adhering to the principles of green chemistry, the synthesis of this compound and a diverse range of analogous indene derivatives can be achieved in an efficient, selective, and environmentally responsible manner.
Comprehensive Spectroscopic and Structural Elucidation of 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Unambiguous Assignment of Proton (¹H) and Carbon-13 (¹³C) Resonances
To fully characterize 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene, ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This would include signals for the aromatic protons on the indene (B144670) ring system, the methylene (B1212753) protons of the five-membered ring, the vinyl protons and the methyl protons of the prop-1-en-2-yl group, and the methyl protons of the methoxy (B1213986) group. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet, multiplet), and integration value for each signal would provide critical information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The chemical shifts would differentiate between aromatic, olefinic, aliphatic, and methoxy carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.
Without experimental data, a table of predicted chemical shifts cannot be accurately provided.
Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would help trace the connectivity within the indene and isopropenyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting the different fragments of the molecule, for instance, linking the isopropenyl group to the C2 position of the indene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information helps to determine the three-dimensional structure and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (expected molecular formula C₁₃H₁₄O), HRMS would measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precise mass measurement would confirm the molecular formula by distinguishing it from any other formula with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy: The IR spectrum of the compound would show absorption bands corresponding to specific bond vibrations. Key expected absorptions would include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic ring and the isopropenyl group, and C-O stretching from the methoxy ether group.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is often complementary to IR. It is particularly sensitive to non-polar bonds and would provide valuable information on the C=C and C-C bonds of the carbon skeleton.
A data table of specific vibrational frequencies (in cm⁻¹) cannot be compiled without experimental spectra.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Conformation
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. This would confirm the connectivity and provide insight into the solid-state conformation and intermolecular interactions, such as packing forces.
Photoelectron Spectroscopy (PES) for Valence Electronic Structure Analysis
Ultraviolet Photoelectron Spectroscopy (UPS)
The electronic structure of the indene core is perturbed by the electron-donating methoxy group and the conjugated prop-1-en-2-yl substituent. The methoxy group is known to raise the energy of the π-orbitals of the aromatic ring, while the prop-1-en-2-yl group extends the π-system. These substitutions are expected to lower the ionization energies of the highest occupied molecular orbitals compared to unsubstituted indene.
Based on computational studies of analogous aromatic and heterocyclic compounds like indole (B1671886), the predicted vertical ionization energies for the first few valence orbitals of this compound can be tabulated. mdpi.com These theoretical values provide a basis for understanding the electronic structure and for the interpretation of future experimental spectra.
Table 1: Predicted Vertical Ionization Energies (VIEs) for the Valence Orbitals of this compound.
| Molecular Orbital | Predicted Vertical Ionization Energy (eV) | Orbital Character |
|---|---|---|
| HOMO | ~7.8 - 8.2 | π (Indene ring, prop-1-en-2-yl) |
| HOMO-1 | ~8.5 - 8.9 | π (Indene ring) |
| HOMO-2 | ~9.3 - 9.7 | n (Methoxy oxygen), π |
| HOMO-3 | ~10.1 - 10.5 | π, σ |
Note: The values in Table 1 are theoretical estimates for this compound based on data from analogous compounds and are intended to be representative. Actual experimental values may vary.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that determines the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgcea.fr
For this compound, XPS would provide information on the core-level binding energies of carbon and oxygen atoms. The precise binding energies are sensitive to the chemical environment of the atom, allowing for the differentiation of carbon atoms in different functional groups (e.g., C-C in the aromatic ring, C-O of the methoxy group, and C=C of the vinyl group).
While a specific experimental XPS spectrum for this compound is not available, representative binding energies for the core electrons can be estimated based on typical values for organic compounds containing similar functional groups.
Table 2: Representative Core-Level Binding Energies for this compound.
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | Aromatic C-C, C-H | ~284.8 |
| C 1s | Alkenyl C=C | ~285.0 |
| C 1s | C-O (Methoxy group) | ~286.5 |
| O 1s | C-O (Methoxy group) | ~533.0 |
Note: The values in Table 2 are typical binding energies for the specified functional groups and serve as a reference. Experimental values for the target compound may differ slightly.
Time-Resolved Photoelectron Spectroscopy for Dynamic Studies
Time-Resolved Photoelectron Spectroscopy (TRPES) is a powerful pump-probe technique used to investigate the ultrafast dynamics of excited electronic states in molecules. aps.org In a TRPES experiment, a femtosecond "pump" pulse excites the molecule to a higher electronic state, and a subsequent, time-delayed "probe" pulse ionizes the molecule. By measuring the kinetic energy of the photoelectrons as a function of the delay time between the pump and probe pulses, the evolution of the excited state population can be tracked on a femtosecond timescale. epj-conferences.org
For a conjugated system like this compound, TRPES could provide detailed insights into various photophysical and photochemical processes, including:
Internal Conversion (IC): Monitoring the decay from higher excited states to the lowest excited singlet state (S1).
Intersystem Crossing (ISC): Observing the transfer of population from singlet to triplet excited states.
Vibrational Relaxation: Tracking the cooling of the molecule within an electronic state.
Conformational Changes: Investigating structural dynamics, such as isomerization or ring-puckering, in the excited state.
The study of such dynamics is crucial for understanding the photo-stability and potential applications of this molecule in areas like molecular electronics and photovoltaics. jhu.edu The transient photoelectron spectra would reveal shifts in binding energies and changes in spectral features over time, corresponding to the evolving electronic structure of the molecule as it relaxes from its initially excited state. epj-conferences.org Although specific TRPES data for this compound is not documented, the technique holds significant promise for elucidating its complex excited-state landscape.
Theoretical and Computational Investigations of 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical methods like MNDO are employed to solve the Schrödinger equation, providing information about the electronic structure and energy of the molecule. researchgate.net
DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of applications. nih.gov The choice of functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. researchgate.netepstem.net These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. ijsrst.com High-level ab initio methods, while more computationally intensive, can provide benchmark data for more approximate methods.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and physical properties. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. umich.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. schrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org For 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene, quantum chemical calculations could predict these energy levels and the spatial distribution of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated with DFT
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue or green regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP surface map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the π-systems of the indene (B144670) ring and the propene substituent, indicating these as potential sites for interaction with electrophiles.
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. rsc.org By comparing the calculated chemical shifts with experimental data, the proposed structure of this compound can be verified. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
| H-1 | 3.45 | 3.42 |
| H-3 | 6.80 | 6.78 |
| H-4 | 7.20 | 7.18 |
| H-5 | 6.95 | 6.93 |
| H-7 | 7.10 | 7.08 |
| Methoxy H | 3.85 | 3.83 |
| Propene H | 5.10, 5.30, 2.15 | 5.08, 5.28, 2.13 |
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. dntb.gov.ua This allows for the assignment of experimental IR bands to specific molecular vibrations, aiding in the structural elucidation of this compound.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. nih.gov
For this compound, computational studies could investigate various potential reactions, such as electrophilic additions to the double bonds or substitution reactions on the aromatic ring. The calculation of transition state structures and their associated activation energies provides quantitative insights into the feasibility and kinetics of different reaction pathways. nih.gov This information is crucial for understanding the reactivity of the compound and for designing synthetic routes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules over time. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are widely used to study the interactions between small molecules (ligands) and biological macromolecules like proteins. nih.gov By placing this compound in the active site of a target protein and simulating the system's dynamics, one can gain insights into the binding mode, binding affinity, and the key interactions that stabilize the ligand-protein complex.
In Silico Modeling and Chemoinformatics
In silico modeling and chemoinformatics encompass a broad range of computational techniques used to predict the properties and activities of chemical compounds. These methods often rely on statistical models and machine learning algorithms trained on large datasets of known molecules.
For this compound, chemoinformatics approaches could be used to predict a variety of properties, including physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic properties (ADME: absorption, distribution, metabolism, and excretion), and potential biological activities. These predictions are valuable in the early stages of drug discovery and materials science for prioritizing compounds for further investigation.
Reaction Mechanisms and Chemical Reactivity of 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene and Analogues
Elucidation of Specific Reaction Pathways and Intermediate Species
The reaction pathways of 6-methoxy-2-(prop-1-en-2-yl)-1H-indene are diverse, primarily involving electrophilic attack on the aromatic ring or the side-chain double bond, as well as radical reactions. The nature of the reagents and reaction conditions determines which pathway is favored.
Electrophilic Aromatic Substitution: In the presence of an electrophile, the molecule typically undergoes electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism. lkouniv.ac.in First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inoneonta.edu The positive charge in this intermediate is delocalized across the ring system. The stability of this intermediate is the key to the reaction's regioselectivity. In the second, fast step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. lkouniv.ac.in
Electrophilic Addition to the Side Chain: The prop-1-en-2-yl side chain's double bond is also susceptible to electrophilic attack. This reaction proceeds through the formation of a carbocation intermediate on the side chain. Following Markovnikov's rule, the electrophile (e.g., H⁺) adds to the terminal carbon of the double bond, leading to the formation of a more stable tertiary carbocation adjacent to the indene (B144670) ring. This carbocation is then attacked by a nucleophile to yield the final addition product.
Radical Pathways: Radical reactions can be initiated at the allylic positions of the indene ring or by addition to the side chain. For instance, a synthetic strategy for forming substituted 1H-indenes utilizes a Co(III)-carbene radical intermediate. This is followed by a radical ring-closure to produce an indanyl-radical intermediate, which then undergoes a 1,2-hydrogen atom transfer to yield the indene product. scispace.com This highlights the accessibility of radical pathways and the formation of stable radical intermediates on the indene core. scispace.com
Mechanistic Insights from Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.orgwikipedia.org While specific KIE studies on this compound are not extensively documented, the principles can be applied to understand its potential reactions.
Primary KIE: A primary KIE is observed when a bond to the isotope is broken during the rate-determining step. princeton.edu For reactions involving the cleavage of a C-H bond on the indene ring or the side chain, substituting hydrogen with deuterium (B1214612) would result in a significantly slower reaction rate (a "normal" KIE, kH/kD > 1). libretexts.org For example, if the deprotonation of the arenium ion in an EAS reaction were the rate-determining step (which it typically is not), a large primary KIE would be expected.
Secondary KIE: A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. wikipedia.org They arise from changes in the hybridization of the carbon atom bonded to the isotope.
An α-secondary KIE can be used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org
A β-secondary KIE is observed when the isotope is on a carbon adjacent to the reacting center and is often associated with changes in hyperconjugation in the transition state. libretexts.org
For this compound, KIE studies could differentiate between concerted and stepwise mechanisms in various reactions.
| KIE Type | Typical kH/kD Value | Mechanistic Interpretation |
|---|---|---|
| Primary | ~2-8 | C-H/D bond is broken in the rate-determining step. |
| Secondary (α) | ~0.9-1.25 | Change in hybridization at the C-H/D bond (e.g., sp² to sp³ or vice versa) in the transition state. |
| Inverse | <1 | The C-H/D bond becomes stiffer in the transition state compared to the ground state. |
Investigation of Rearrangement Reactions within the Indene Skeleton
The indene skeleton is known to undergo rearrangement reactions, most notably tautomerization via oneonta.edunih.gov-sigmatropic shifts, also known as hydrogen migrations. In the 1H-indene tautomer, the sp³-hybridized carbon is at the C1 position. A oneonta.edunih.gov-hydrogen shift can lead to the formation of the isomeric 2H-indene. While the 1H-indene is generally more stable, the specific substitution pattern can influence the equilibrium.
Furthermore, carbocation intermediates formed during reactions can be prone to rearrangement. For instance, during Friedel-Crafts alkylation, the initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation before attacking the aromatic ring. oneonta.edu While this is a general feature of Friedel-Crafts reactions, its occurrence in reactions of this compound would depend on the specific electrophile and conditions used.
Electrophilic Aromatic Substitution (EAS) Patterns on the Methoxy-Substituted Indene
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily governed by the powerful directing effect of the methoxy (B1213986) (-OCH3) substituent.
The methoxy group is a strong activating group and an ortho-, para-director. wikipedia.org It activates the ring towards electrophilic attack by donating electron density through resonance, which stabilizes the positive charge in the arenium ion intermediate. unam.mx The electron density is particularly increased at the positions ortho and para to the methoxy group. wikipedia.org
Para-position: The position para to the methoxy group is C4.
Ortho-positions: The positions ortho to the methoxy group are C5 and C7.
Considering the fused ring structure, substitution at C7 is generally favored over C5 due to reduced steric hindrance. Therefore, incoming electrophiles are expected to preferentially attack the C7 and C4 positions. The high reactivity conferred by the methoxy group means that reactions like bromination may proceed rapidly even without a catalyst. libretexts.org
| EAS Reaction | Typical Reagents | Predicted Major Products (Substitution on Aromatic Ring) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 7-Nitro- and 4-Nitro- derivatives |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 7-Bromo- and 4-Bromo- derivatives |
| Sulfonation | Fuming H₂SO₄ | 7-Sulfonic acid and 4-Sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl- and 4-Acyl- derivatives |
Reactions Involving the Prop-1-en-2-yl Side Chain
The exocyclic double bond of the prop-1-en-2-yl (isopropenyl) group is a site of high reactivity, readily undergoing addition reactions.
Electrophilic Addition: In the presence of protic acids (e.g., HBr, HCl) or halogens (Br₂, Cl₂), the side chain undergoes electrophilic addition. The reaction follows Markovnikov's rule, where the initial attack by the electrophile forms the most stable carbocation intermediate. For this molecule, protonation of the terminal CH₂ group yields a stable tertiary carbocation, which is then attacked by the nucleophile.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst), converting the prop-1-en-2-yl group to an isopropyl group.
Oxidation: The double bond is susceptible to oxidation. Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bond to yield a ketone (at the C2 position of the indene) and formaldehyde. Epoxidation can be achieved using a peroxy acid like m-CPBA to form an epoxide ring.
Radical Reactions and Formation of Stable Radical Intermediates
The structure of this compound offers several possibilities for radical reactions.
Radical Addition: Radical species can add to the double bond of the prop-1-en-2-yl side chain. Unlike electrophilic addition, radical addition of HBr (in the presence of peroxides) proceeds via an anti-Markovnikov mechanism, where the bromine radical adds to the terminal carbon to form a more stable secondary radical on the internal carbon.
Allylic/Benzylic Hydrogen Abstraction: The hydrogen atoms at the C1 position of the indene ring are both allylic (to the C2-C3 double bond of the indene core) and benzylic. These hydrogens can be abstracted by radicals to form a highly stable radical intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized over the five-membered ring and into the aromatic system. This stability makes the C1 position a likely site for radical initiation.
Formation of Stable Intermediates: The formation of radical intermediates is a key step in certain synthetic pathways. For example, radical cyclization reactions can be used to construct complex polycyclic systems. nih.gov The stability of the potential radical intermediates—the allylic/benzylic radical at C1 and the tertiary radical formed by addition to the side chain—plays a crucial role in directing the course of these reactions. nih.gov
Biological Activity and Structure Activity Relationship Sar Studies of 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene Analogues in in Vitro Systems
In Vitro Enzymatic Inhibition Assays and Kinetic Analysis
Comprehensive searches for in vitro studies detailing the inhibitory effects of 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene analogues on several key enzymes have not returned specific results. The following subsections outline the areas where data is currently lacking.
Targeting Succinate (B1194679) Dehydrogenase (SDH)
No published research was found that investigates the inhibitory activity of this compound or its close analogues against succinate dehydrogenase.
Inhibition of Cholinesterases (AChE, BChE)
There is currently no available data on the in vitro inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound or its derivatives.
Modulation of Pancreatic Lipase (B570770) Activity
Scientific literature does not presently contain studies on the modulation of pancreatic lipase activity by this compound analogues.
Interactions with Topoisomerase Enzymes
Information regarding the interactions of this compound or related compounds with topoisomerase enzymes is not available.
Inhibition of Isocitrate Dehydrogenase 1 (IDH1)
There are no current research findings on the inhibitory effects of this compound analogues on the IDH1 enzyme.
In Vitro Receptor Binding and Modulation Studies
Similarly, a thorough review of available literature did not yield any studies concerning the in vitro receptor binding and modulation properties of this compound or its analogues.
Due to the absence of specific research data for this compound and its analogues in the specified areas of biological activity, a detailed article with data tables and in-depth research findings as requested cannot be generated at this time. Further experimental research is required to elucidate the potential biological activities of this particular chemical compound.
GABA Receptor Interactions
Analogues of this compound, specifically more complex tricyclic benz[e]indene derivatives, have been investigated as modulators of γ-aminobutyric acid type A (GABA-A) receptor activity. These compounds, which are analogues of neuroactive steroids, demonstrate the capacity of the indene (B144670) scaffold to interact with this ligand-gated ion channel.
One such analogue, a dodecahydro-1H-benz[e]indene-3-carbonitrile derivative known as BI-2, has been shown to be a positive allosteric modulator of recombinant α1β2γ2L GABA-A receptors at low micromolar concentrations. nih.gov The primary mechanism of this potentiation is the prolongation of the mean open time of the chloride channel. nih.gov However, at higher concentrations (above 5 µM), this same compound exhibits inhibitory effects by increasing the apparent rate of receptor desensitization. nih.gov
Structure-activity relationship studies on a series of 7-(2-hydroxyethyl)benz[e]indene-3-carbonitriles have highlighted the importance of stereochemistry and substitution on the indene framework. For instance, benz[e]indene-3(S)-carbonitriles were active in potentiating GABA-mediated currents, whereas the corresponding 3(R)-carbonitriles were inactive. nih.gov Further investigation into the effect of methyl substitution at the 6-position revealed that a 6(a)-methyl group enhanced activity, while a 6(e)-methyl group diminished it, suggesting that subtle conformational changes induced by substituents significantly impact biological activity at the GABA-A receptor. nih.gov
Serotonin (B10506) Receptor (5-HT6) Agonism
The indene scaffold has been successfully utilized to develop potent and selective agonists for the serotonin 5-HT6 receptor, a target of interest for cognitive disorders. Through a scaffold-hopping approach, replacing the indole (B1671886) core of known agonists with an indene ring system, researchers have created novel indenylsulfonamides with significant agonist activity. nih.govrsc.org
The structure-activity relationship for these compounds indicates that several structural features are key to high-affinity binding and functional agonism. The nature of the indene core, the substitution on the aminoethyl side chain, and particularly the identity of the aryl(heteroaryl)sulfonyl group attached to the indene 5-position all modulate activity. nih.gov For example, replacing a dimethylamino group with a pyrrolidine (B122466) moiety on the side chain did not significantly alter binding affinity. rsc.org A key finding was that the N,N-aminoethyl side arm at the indene 3-position was not an absolute requirement for binding, as structurally abbreviated N-(inden-5-yl)sulfonamides retained notable affinity. nih.gov
Functional assays measuring cAMP stimulation confirmed that these ligands act as 5-HT6 receptor agonists. nih.govrsc.org One of the most potent compounds identified, an N-(inden-5-yl)imidazothiazole-5-sulfonamide derivative (Compound 43), exhibited high affinity and functioned as a potent, full agonist for the 5-HT6 receptor. nih.gov
| Compound | Target | Activity Type | Ki (nM) | EC50 (nM) | Emax (%) |
| N-(inden-5-yl)imidazothiazole-5-sulfonamide (43) | 5-HT6 Receptor | Full Agonist | 4.5 | 0.9 | 98 |
| (Z)-benzylideneindenylsulfonamide derivative (12) | 5-HT6 Receptor | Agonist | 216.5 | - | - |
| Indenylsulfonamide derivative (13) | 5-HT6 Receptor | Agonist | 50.6 | - | - |
| Indenylsulfonamide derivative (17) | 5-HT6 Receptor | Ligand | 20.2 | - | - |
Retinoic Acid Receptor (RARα) Agonism
A series of indene derivatives has been designed and synthesized as agonists for the retinoic acid receptor α (RARα), a ligand-dependent transcription factor involved in cellular differentiation and proliferation. nih.gov These analogues establish the indene skeleton as a viable platform for developing novel RARα agonists. nih.govmdpi.com
The unsubstituted indene analogue (36a) demonstrated modest binding affinity for RARα, confirming the suitability of the core structure. mdpi.com Structure-activity relationship studies revealed that the introduction of an alkoxyl group, particularly at the 2-position of the indene ring, was generally detrimental to binding affinity. mdpi.com In contrast, an isopropyl group at the same position was found to be favorable for antiproliferative activity in cell-based assays. nih.gov The nature of the linker connecting the indene core to a benzoic acid moiety is also crucial for RARα specificity. nih.govmdpi.com
These compounds not only bind to the receptor but also elicit functional responses, such as inhibiting cell proliferation and inducing cell differentiation, confirming their agonist activity. nih.gov
| Compound | Target | Activity Type | RARα Binding IC50 (nM) |
| 4-((1H-inden-5-yl)carbamoyl)benzoic acid (36a) | RARα | Agonist | 388.9 |
| 4-((3-methoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid (36b) | RARα | Agonist | 1121.0 |
| 4-((3-ethoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid (36c) | RARα | Agonist | 789.7 |
| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid (36d) | RARα | Agonist | 832.1 |
| 4-((2-methoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl)benzoic acid (36f) | RARα | Agonist | >10000 |
Data sourced from a study on indene-derived RARα agonists. mdpi.com
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism
The indene structure has been incorporated into complex macrocyclic molecules that act as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. nih.gov While not simple analogues, these compounds demonstrate the utility of the indene fragment in achieving high-affinity antagonism.
Cell-Based Assays for Molecular Target Engagement and Cellular Responses
The biological activity of indene analogues has been further characterized using a variety of cell-based assays to confirm target engagement and measure downstream cellular effects.
For indene-based RARα agonists, functional activity was assessed through cell proliferation and differentiation assays. nih.gov In human leukemia cell lines (HL60 and NB4), several indene derivatives demonstrated potent antiproliferative activity. nih.gov For example, compound 36d, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed significant potential to induce the differentiation of NB4 cells, a model for acute promyelocytic leukemia. nih.govmdpi.com This was quantified by measuring the expression of the granulocyte differentiation marker CD11b via flow cytometry, with compound 36d inducing differentiation in 68.88% of NB4 cells at a 5 µM concentration. nih.gov Other assays using reporter cell lines have been employed to distinguish between the transactivation and transrepression functions of RARs, demonstrating that some synthetic retinoids can inhibit anchorage-independent cell proliferation. nih.gov
In the context of 5-HT6 receptor ligands, a functional cAMP stimulation assay is used to determine whether a compound acts as an agonist or antagonist. nih.gov For the indenylsulfonamide series, this assay confirmed that the high-affinity binders functioned as 5-HT6 receptor agonists. rsc.org
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking and X-ray crystallography have been instrumental in elucidating how indene analogues interact with their respective biological targets at an atomic level. These techniques provide insights into the specific binding modes and key interactions that govern affinity and activity.
For CGRP receptor antagonists containing an indene fragment, X-ray crystallography provided a high-resolution view of the ligand-receptor complex. nih.gov The data revealed that the spiroazaindolone-indene portion of the macrocycle HTL0029881 is anchored to the Thr122 backbone of the calcitonin-like receptor (CLR) subunit. nih.gov This structural information is critical for understanding the basis of antagonism and for designing future molecules.
In the development of RARα agonists, molecular modeling has suggested that an amide linker group is a key structural feature for achieving RARα-specificity. This is presumed to be due to a favorable hydrogen-bonding interaction between the amide group of the indene ligand and the hydroxyl group of a serine 232 residue within the ligand-binding pocket of RARα. nih.govmdpi.com
For 5-HT6 receptor ligands, molecular modeling studies of related compounds have identified key interactions within the orthosteric binding pocket that are crucial for affinity. These include a salt bridge with an aspartate residue (Asp3.32) and CH-π stacking interactions with phenylalanine residues (Phe6.52 and Phe5.38), which serve as primary anchoring forces for the ligands. mdpi.com
Prediction of Binding Modes and Affinities
The prediction of how a ligand binds to its target is a cornerstone of structure-based drug design. For indene analogues, a combination of computational modeling and experimental data has provided a detailed picture of their binding modes.
CGRP Receptor: The binding mode of the indene-containing macrocycle HTL0029881 is characterized by its extended conformation within a shallow pocket of the receptor. nih.gov The indene fragment specifically interacts with Thr122 of the CLR, contributing to the molecule's high affinity. nih.gov The discovery that its diastereomer binds in a completely different orientation, yet with similar potency, demonstrates that the indene scaffold can adapt to different binding pockets within the same receptor. nih.gov
RARα Receptor: The predicted binding mode for indene-based RARα agonists positions the amide linker for a critical hydrogen bond with Serine 232 in the receptor's ligand-binding domain. nih.govmdpi.com This interaction is a key determinant of the compounds' affinity and agonist activity, and it provides a rationale for the structure-activity relationships observed, where modifications near this part of the molecule can significantly alter potency. nih.gov
5-HT6 Receptor: While a specific docking study for the agonist indenylsulfonamides was not detailed, modeling of other 5-HT6 ligands reveals a conserved binding paradigm. The essential interactions involve a salt bridge between the ligand's protonated amine and Asp3.32, and π-stacking with aromatic residues like Phe6.52. mdpi.com It is predicted that the indene core of the agonist compounds would engage in similar hydrophobic and aromatic interactions within the receptor pocket.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)
The biological activity of this compound and its analogues is intrinsically linked to their ability to form specific intermolecular interactions with their biological targets. These non-covalent interactions are crucial for molecular recognition and the stabilization of the ligand-receptor complex. Key interactions identified through computational and experimental studies on structurally related indene derivatives include hydrogen bonding, π-stacking, and hydrophobic interactions.
π-Stacking: The aromatic indene ring system is capable of engaging in π-stacking interactions with aromatic residues, such as phenylalanine, tyrosine, or tryptophan, within the binding site of a biological target. These interactions are a result of attractive, noncovalent forces between aromatic rings. The strength and geometry of these π-stacking interactions can be modulated by the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. The presence of a π-stacking interaction can also influence the hydrogen-bonding capacity of the molecule. In some crystal structures of related compounds, face-to-face π-π stacking interactions have been observed to play a significant role in the crystal packing.
The following table summarizes the key intermolecular interactions and the involved structural features of this compound analogues.
| Interaction Type | Structural Feature Involved | Potential Interacting Residues in Biological Target | Reference |
| Hydrogen Bonding | 6-Methoxy group | Amino acids with hydrogen donor groups (e.g., Serine, Threonine, Tyrosine) | |
| π-Stacking | Indene aromatic ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | |
| Hydrophobic Interactions | Indene core, Prop-1-en-2-yl group | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is widely used in drug discovery to predict the activity of new chemical entities and to guide the design of more potent analogues.
For analogues of this compound, QSAR models can elucidate the physicochemical properties that are critical for their biological effects. These models are built using a set of known molecules (a training set) with their experimentally determined biological activities. The predictive power of a QSAR model is then evaluated using an external set of compounds (a test set).
Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various classes of compounds, including those structurally related to indene derivatives, to predict their biological activities.
2D-QSAR Models: These models correlate biological activity with 2D descriptors calculated from the chemical structure, such as topological indices, constitutional descriptors, and quantum chemical descriptors. For a series of 1H-3-indolyl derivatives, 2D-QSAR modeling was successfully employed to guide the selection of promising candidates for in vitro testing. The development of a robust 2D-QSAR model typically involves descriptor calculation, descriptor selection, model building using statistical methods like multiple linear regression (MLR), and rigorous validation.
A hypothetical 2D-QSAR model for a series of indene analogues might take the following form:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The coefficients (β) indicate the contribution of each descriptor to the biological activity.
3D-QSAR Models: These models consider the three-dimensional properties of the molecules, such as their shape and electrostatic potential. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods require the alignment of the molecules in the dataset, which can be performed based on a common substructure or by docking them into a receptor active site. The resulting 3D-QSAR models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a study on 2-substituted 1-indanone (B140024) derivatives successfully used CoMFA and CoMSIA to build predictive 3D-QSAR models.
The following table summarizes the key parameters of hypothetical 2D and 3D-QSAR models for this compound analogues.
| QSAR Model Type | Key Descriptors/Fields | Statistical Method | Validation Parameters | Reference |
| 2D-QSAR | Topological, Electronic, Physicochemical | Multiple Linear Regression (MLR) | q², r², r²_pred | |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Partial Least Squares (PLS) | q², r², r²_pred | |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Partial Least Squares (PLS) | q², r², r²_pred |
Pharmacophore Model Development and Validation
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery for virtual screening of compound libraries to identify new active molecules and for understanding structure-activity relationships.
The development of a pharmacophore model for analogues of this compound would involve identifying common chemical features among a set of active compounds. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The spatial arrangement of these features is crucial for biological activity.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature corresponding to the 6-methoxy group.
An aromatic ring feature representing the indene core.
A hydrophobic feature associated with the prop-1-en-2-yl group.
Once a pharmacophore model is developed, it must be validated to ensure its ability to distinguish between active and inactive compounds. Validation is typically performed by screening a database containing known active compounds and a large number of decoy molecules. A good pharmacophore model will have a high enrichment factor, meaning it can retrieve a significant number of active compounds from the database. A study on indeno[1,2-b]indoles as protein kinase CK2 inhibitors successfully used a pharmacophore model for database mining to identify novel hits.
The table below outlines the key steps and parameters in the development and validation of a pharmacophore model for this compound analogues.
| Step | Description | Key Parameters | Reference |
| Model Development | Identification of common pharmacophoric features from a set of active analogues. | Hydrogen Bond Acceptor, Aromatic Ring, Hydrophobic Center | |
| Database Screening | Using the pharmacophore model as a 3D query to search for matching molecules in a compound database. | Fit score, Conformational flexibility | |
| Model Validation | Assessing the ability of the model to differentiate between active and inactive compounds. | Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve |
Advanced Applications of Indene Derivatives in Material Science and Catalysis
Indene (B144670) Derivatives as Ligands in Transition Metal Catalysis
The indenyl ligand, the anionic form of indene, is a cornerstone of modern organometallic chemistry and catalysis. Its ability to coordinate to transition metals in different hapticities (η¹, η³, η⁵) and the "indenyl effect"—the enhanced reactivity of indenyl complexes in ligand substitution reactions compared to their cyclopentadienyl (B1206354) counterparts—make them highly valuable in catalyst design.
Applications in Homogeneous Catalysis
Indene-based ligands have been instrumental in the advancement of various homogeneous catalytic processes, including olefin polymerization, hydrosilylation, and cycloisomerization.
In the realm of olefin polymerization , metallocene catalysts based on indenyl ligands have demonstrated remarkable activity and stereoselectivity. The substitution pattern on the indenyl ring system allows for precise control over the catalyst's steric and electronic properties, which in turn dictates the properties of the resulting polymer, such as molecular weight, and tacticity. For instance, ansa-metallocenes incorporating bridged indenyl ligands are well-known for their ability to produce isotactic polypropylene. The substituents on the indenyl rings influence the electronic nature of the metal center and the steric environment around it, thereby affecting the rate of monomer insertion and the stereochemistry of the polymerization process.
Hydrosilylation , the addition of a silicon-hydride bond across a double or triple bond, is another area where indenyl-metal complexes have shown significant promise. Rhodium and iridium complexes featuring indenyl-based ligands have been explored as catalysts for the hydrosilylation of alkenes and alkynes. The specific substitution on the indene skeleton can impact the catalyst's stability, activity, and selectivity for either the α- or β-adduct.
Cycloisomerization reactions, which involve the intramolecular rearrangement of enynes and dienes to form cyclic products, are efficiently catalyzed by transition metal complexes bearing indenyl ligands. Gold and platinum catalysts, in particular, have been shown to be effective in promoting these transformations. The indene ligand can modulate the Lewis acidity of the metal center, which is crucial for the activation of the unsaturated substrate and the subsequent cyclization cascade.
Design of Chiral Indene-Based Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov The indene scaffold provides an excellent platform for the design of chiral ligands due to its rigid structure and the potential for introducing chirality through various means. nih.gov
One common strategy involves the synthesis of C₂-symmetric ansa-metallocenes where two indenyl units are linked by a stereogenic bridge. The chirality of the bridge predetermines the spatial arrangement of the indenyl ligands around the metal center, creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate. These types of catalysts have been successfully applied in asymmetric hydrogenation, hydrosilylation, and Diels-Alder reactions.
Another approach is to introduce chiral substituents directly onto the indenyl ring system. The presence of chiral groups at specific positions on the indene framework can induce asymmetry in the catalytic pocket, leading to high enantioselectivities. The synthesis of such ligands often involves the resolution of racemic mixtures or the use of chiral starting materials derived from the chiral pool.
| Catalyst Type | Chirality Source | Application in Asymmetric Catalysis |
| ansa-Metallocenes | Stereogenic bridge | Asymmetric hydrogenation, hydrosilylation |
| Substituted Indenyls | Chiral substituents on the ring | Enantioselective C-C bond formation |
Investigations of Metal-Ligand Cooperative Catalysis
Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. Indene-based ligands have emerged as promising candidates for MLC due to the potential for the dearomatization and rearomatization of the indenyl ring system.
In this concept, the indenyl ligand is not merely a spectator but acts as a proton or electron shuttle. For example, in a catalytic cycle, a proton can be transferred from the substrate to the indenyl ligand, leading to a dearomatized intermediate. This process can facilitate substrate activation and subsequent transformation at the metal center. In a later step, the ligand can be rearomatized by transferring the proton back to the product or another substrate molecule. This type of cooperativity can lead to novel reaction pathways and enhanced catalytic efficiencies.
Recent studies have explored the use of indenyl-based pincer ligands in cooperative catalysis. These ligands, which bind to the metal center through a combination of a central donor atom and two flanking arms, can be designed to have non-innocent behavior, where the ligand itself undergoes reversible electronic or structural changes during the catalytic cycle.
Indene-Based Materials for Organic Electronic Devices
The tunable electronic properties and good film-forming capabilities of indene derivatives make them attractive materials for applications in organic electronics.
Electron-Transporting Materials (ETMs) in Photovoltaic Cells
In organic photovoltaic (OPV) cells, electron-transporting materials play a crucial role in accepting electrons from the donor material and transporting them to the cathode. Indene derivatives have been investigated as potential ETMs due to their electron-deficient nature, which can be further enhanced by the introduction of electron-withdrawing groups.
Fullerene derivatives have historically dominated as ETMs in OPVs. However, their limitations, such as weak absorption in the visible region and limited tunability of their energy levels, have spurred the search for non-fullerene acceptors. Indene-based molecules have been designed and synthesized as non-fullerene acceptors. The energy levels (HOMO and LUMO) of these materials can be tailored by chemical modification of the indene core to achieve better alignment with the donor material, thereby facilitating efficient charge separation and transfer.
Charge Transport and Energy Level Alignment Studies
The performance of organic electronic devices is critically dependent on the charge transport characteristics of the organic semiconductors and the energy level alignment at the interfaces between different layers. The molecular packing in the solid state significantly influences the charge mobility of indene-based materials. Planar and rigid molecular structures tend to promote π-π stacking, which is beneficial for intermolecular charge hopping.
The HOMO and LUMO energy levels of indene derivatives can be determined experimentally using techniques such as cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS). These studies are essential for understanding the charge injection and extraction properties at the electrode interfaces and the driving force for exciton (B1674681) dissociation at the donor-acceptor interface in OPVs. The methoxy (B1213986) group in a compound like 6-Methoxy-2-(prop-1-en-2-yl)-1H-indene would act as an electron-donating group, raising the HOMO and LUMO energy levels, while the prop-1-en-2-yl group would have a more subtle electronic effect.
| Property | Significance in Organic Electronics | Influencing Factors |
| Electron Mobility | Efficient transport of electrons to the electrode | Molecular packing, π-π stacking |
| HOMO/LUMO Levels | Charge injection/extraction barriers, exciton dissociation | Substituents on the indene core |
| Energy Level Alignment | Efficiency of charge separation and transfer | Relative energy levels of donor and acceptor |
Other Material Science Applications of Indene Derivatives (e.g., Ion Exchange Resins)
Indene, a polycyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a versatile precursor for a range of polymeric materials. researchgate.netwikipedia.org The primary industrial application of indene is in the production of coumarone-indene thermoplastic resins. wikipedia.org These resins are formulated through the polymerization of indene and coumarone, which are found in the coal-tar fraction that boils between 175–185 °C. researchgate.net
Ion exchange resins are insoluble polymeric materials that contain charged functional groups capable of exchanging ions with a surrounding solution. oup.comuci.eduwikipedia.org These resins are widely used for water purification, chemical synthesis, and separation processes. oup.comuci.eduwikipedia.org Synthetic ion exchange materials were first introduced for industrial use in the 1930s, initially based on coal and phenolic resins. uci.edu The functionality of an ion exchange resin is determined by the ionizable groups attached to the polymer matrix. indiamart.com
Indene derivatives, specifically coumarone-indene resins, have been identified as a type of ion exchange resin. indiamart.com The properties and applications of ion exchange resins are influenced by factors such as the degree of cross-linking, particle size, and the nature of the functional groups. wikipedia.orgindiamart.com For instance, the degree of cross-linking affects the resin's ion-exchange capacity and robustness, while smaller particle sizes can increase the rate of ion exchange. wikipedia.org
The general mechanism of ion exchange involves the reversible exchange of ions between the solid polymer phase and the liquid phase, without altering the resin's structure. oup.comuci.edu This characteristic makes them suitable for applications such as water softening, where Ca²⁺ and Mg²⁺ ions are exchanged for Na⁺ ions, and demineralization, which utilizes both cation and anion exchange resins to remove dissolved salts. oup.comuci.edu
The table below provides a general classification of ion exchange resins based on their functional groups.
| Resin Type | Functional Group | Exchangeable Ion | Typical Applications |
| Strong Acid Cation | Sulfonic acid (-SO₃H) | H⁺ or Na⁺ | Water softening, demineralization |
| Weak Acid Cation | Carboxylic acid (-COOH) | H⁺ | Treatment of alkaline water |
| Strong Base Anion | Quaternary ammonium | OH⁻ or Cl⁻ | Demineralization, silica (B1680970) removal |
| Weak Base Anion | Primary, secondary, or tertiary amine | OH⁻ | Acid absorption |
This table presents a generalized overview of ion exchange resin types and their common applications.
While the specific synthesis and performance characteristics of ion exchange resins derived from This compound are not documented, the established use of coumarone-indene resins in this field highlights the potential of functionalized indene derivatives in the development of advanced materials for separation and purification technologies. wikipedia.orgindiamart.com Further research into the polymerization of specifically substituted indenes could lead to the development of novel ion exchange resins with tailored properties.
Future Directions and Emerging Research Avenues for 6 Methoxy 2 Prop 1 En 2 Yl 1h Indene Research
Development of Novel and Efficient Synthetic Strategies for Complex Indene (B144670) Architectures
The synthesis of structurally diverse and complex indene derivatives remains a significant challenge for organic chemists. Future research will likely focus on the development of more efficient, regioselective, and stereoselective synthetic methods. bohrium.com One promising direction is the use of novel catalytic systems. For instance, researchers have developed a cobalt-based catalyst for the sustainable synthesis of substituted 1H-indenes. uva.nl This metallo-radical catalysis approach utilizes an abundant and inexpensive metal, offering a more sustainable alternative to precious metal catalysts. uva.nl
Another area of development is the use of readily available starting materials to construct the indene core. organic-chemistry.org For example, a novel protocol utilizes N-benzylic sulfonamides and disubstituted alkynes in the presence of iron(III) chloride to produce a variety of functionalized indene derivatives with high regioselectivity. organic-chemistry.org This method is noted for being cost-effective and environmentally friendly. organic-chemistry.org Further research is expected to refine these methodologies and expand their substrate scope, allowing for the creation of even more complex and diverse indene architectures. organic-chemistry.orgnih.gov The development of one-pot tandem reactions, such as the palladium-catalyzed Heck-aldol reaction, also presents an efficient route to synthesize acyl-1H-indenes. researchgate.net
| Catalyst System | Starting Materials | Key Advantages |
| Cobalt-based catalyst | Aldehydes and tosyl hydrazine | Sustainable, uses abundant metal |
| Iron(III) chloride | N-benzylic sulfonamides and disubstituted alkynes | Cost-effective, environmentally friendly, high regioselectivity |
| Palladium catalyst | o-halogenated benzaldehydes and prop-2-en-1-ols | Efficient one-pot reaction |
Exploration of New Biological Targets and Mechanistic Pathways for Indene Derivatives
Indene derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netmdpi.comnih.gov Future research will aim to identify new biological targets for these compounds and to elucidate the underlying mechanistic pathways of their action.
A significant area of interest is in the development of multi-targeting molecules for complex diseases like Alzheimer's. mdpi.com Researchers have synthesized indene analogs that inhibit acetylcholinesterase (AChE), a key enzyme in the progression of the disease. mdpi.com One such derivative, SD-30, demonstrated significant AChE inhibition and antioxidant properties. mdpi.com Further studies will likely focus on optimizing these multi-targeting capabilities and exploring other neurodegenerative diseases.
In the realm of cancer research, new indene derivatives derived from the anti-inflammatory drug Sulindac have been synthesized and shown to possess anti-proliferative properties. nih.govresearchgate.net These compounds have been observed to affect intracellular signaling pathways, such as the tumorigenic Ras/Raf/MAPK pathway. nih.govresearchgate.net Future investigations will likely delve deeper into these pathways and explore the potential of indene derivatives as selective anticancer agents. nih.gov
Integration of Advanced Computational Techniques with High-Throughput Experimental Studies
The synergy between computational modeling and experimental work is poised to accelerate the discovery and development of new indene-based compounds. nih.govnih.gov Quantum chemical studies, for example, have been successfully used to investigate the cyclization reactions of enediynes and enyne-allenes, which can be applied to predict new reaction pathways for indene synthesis. nih.gov
Molecular docking and dynamic simulations are becoming increasingly important in drug discovery for predicting the binding of small molecules to biological targets. researchgate.netnih.gov These computational tools can help to identify promising indene derivatives for synthesis and biological evaluation, thereby streamlining the drug development process. By combining these in silico methods with high-throughput screening, researchers can rapidly assess large libraries of indene compounds for their activity against various biological targets. This integrated approach will be crucial for identifying lead compounds with improved potency and selectivity. nih.gov
Sustainable and Environmentally Benign Synthetic Methodologies for Indene Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on indene synthesis will prioritize the development of sustainable and environmentally benign methodologies. uva.nl This includes the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions.
The development of a cobalt-catalyzed synthesis of indenes is a prime example of a more sustainable approach, moving away from expensive and less abundant noble metals. uva.nl This bio-inspired catalysis utilizes the radical reactivity of first-row transition metals. uva.nl Another strategy involves the use of iron chloride, an inexpensive and environmentally friendly catalyst, for the regioselective synthesis of indene derivatives. organic-chemistry.org The exploration of solvent-free reactions or the use of greener solvents will also be a key area of focus.
Expansion into Novel Material Applications and Advanced Functional Materials
Beyond their biological applications, indene derivatives are valuable building blocks for functional materials. researchgate.netjfe-chem.com They are used in the production of indene/coumarone thermoplastic resins and as ligands in metallocene complexes for olefin polymerization. bohrium.comwikipedia.org
Future research will likely explore the incorporation of indene moieties into novel polymers and organic electronic materials. The unique electronic and optical properties of the indene ring system make it an attractive component for applications in photovoltaic solar cells and electron-transporting materials. researchgate.net The development of new indene-based functional resins and optical materials is an active area of research with significant industrial potential. jfe-chem.com
| Application Area | Type of Indene Derivative | Potential Function |
| Polymer Chemistry | Metallocene complexes with indene ligands | Catalysts for olefin polymerization |
| Materials Science | Indene/coumarone resins | Thermoplastic materials |
| Organic Electronics | Substituted indenes | Components for photovoltaic cells, electron-transporting materials |
| Optical Materials | Indene derivatives | Raw materials for functional optical materials |
In-depth Investigations of Specific Structure-Function Relationships and Molecular Interactions
A deeper understanding of the relationship between the chemical structure of indene derivatives and their biological or material properties is crucial for rational design. Future studies will employ a combination of experimental and computational techniques to probe these structure-function relationships at the molecular level.
For instance, in the context of biological activity, researchers have investigated how the position of substituents on the indene ring affects enzyme inhibition. mdpi.com By systematically modifying the structure of indene-derived hydrazides, it was found that the placement of hydrogen bond donors significantly influences their acetylcholinesterase inhibition potential. mdpi.com Similarly, understanding the molecular interactions between indene derivatives and their protein targets through techniques like X-ray crystallography and NMR spectroscopy will provide valuable insights for designing more potent and selective inhibitors. researchgate.netnih.govnih.gov
In materials science, computational studies can predict how modifications to the indene core will affect the electronic and physical properties of the resulting materials. This knowledge will guide the synthesis of new indene-based materials with tailored functionalities for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
